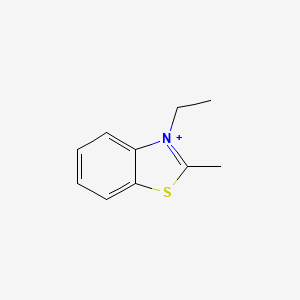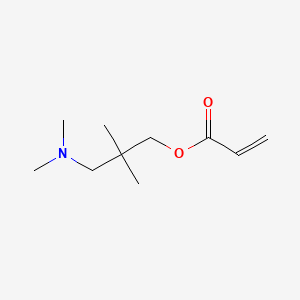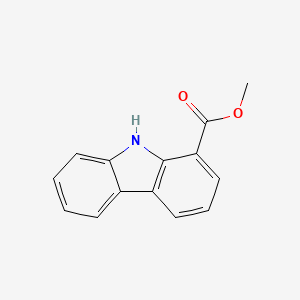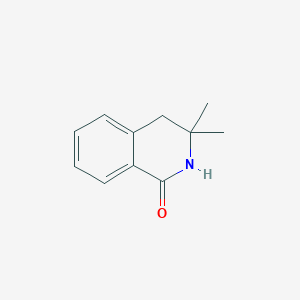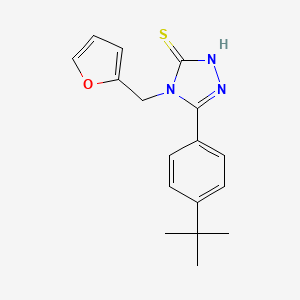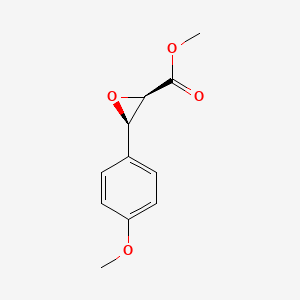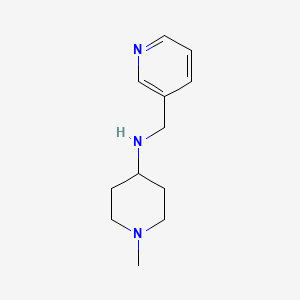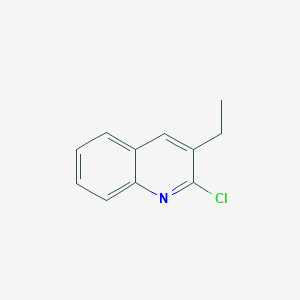
2,6-Octanedione
Overview
Description
2,6-Octanedione , also known as octane-2,6-dione , is a chemical compound with the molecular formula C8H14O2 . It belongs to the class of diketones and is characterized by its eight-carbon aliphatic chain with two carbonyl groups at positions 2 and 6. The compound exhibits interesting reactivity due to its functional groups and carbon backbone .
Synthesis Analysis
The synthesis of this compound involves various methods, including oxidation of aliphatic hydrocarbons , such as n-octane , using oxidizing agents like chromium trioxide or potassium permanganate . Additionally, it can be prepared through ketone-ketone condensation reactions or oxidative cleavage of alkenes .
Molecular Structure Analysis
The molecular structure of this compound consists of a linear eight-carbon chain with two carbonyl (C=O) groups at positions 2 and 6. The compound’s planar geometry allows for resonance stabilization of the carbonyl groups, influencing its reactivity .
Chemical Reactions Analysis
- Metal Complex Formation : this compound forms stable complexes with transition metals, influencing catalytic processes .
Physical And Chemical Properties Analysis
Scientific Research Applications
Probe for Homoaromatic Molecules
2,6-Octanedione derivatives have been studied as probes for understanding homoaromatic molecules. For example, 2,6-dicyano-1,5-dimethylsemibullvalene, synthesized from bicyclo[3.3.0]octanedione, has been explored for its ground state energy relative to homoaromatic transition states (Quast, Christ, Görlach, & Saal, 1982).
Synthesis of Flavor Compounds
This compound has been utilized in the synthesis of flavor compounds. For instance, 2,3-Octanedione, a flavor with a milk smell, was synthesized using a classical nitrosation process from 2-Octanone (He Xi-min, 2007).
Metal Chelation Studies
Research has been conducted on metal chelates with this compound derivatives. A study on 2,2,7-trimethyl-3,5-octanedione explored its ability to form transition metal and lanthanide complexes. These complexes displayed properties like high volatility and solubility in non-polar solvents, making them potentially useful in applications like vapor-plating of metals or as fuel additives (Wenzel, Williams, Haltiwanger, & Sievers, 1985).
Renewable Polymers and Fuels
2,7-Octanedione, derived from biomass through electrolysis, serves as a platform molecule for the production of renewable polymers and fuels. This compound can be transformed into chiral secondary diols for polymer chemistry or into branched cycloalkanes for use as high-octane gasoline (Wu et al., 2016).
Palladium-Catalyzed Intramolecular Hydroalkylation
Studies on palladium-catalyzed hydroalkylation of 3-butenyl β-diketones, such as 7-octene-2,4-dione, have been conducted. These studies provide insights into the reaction mechanisms and potential applications in organic synthesis (Qian, Pei, & Widenhoefer, 2005).
Fragmentation Analysis in Mass Spectrometry
The fragmentation behavior of 2,7-octanedione under chemical ionization has been studied. This research aids in understanding the interaction of carbonyl groups in mass spectrometry, which is important for analytical chemistry (Mueller et al., 1989).
Corrosion Inhibition
Research on spirocyclopropane derivatives, synthesized from this compound, showed their effectiveness as corrosion inhibitors for mild steel in acidic solutions. This highlights their potential use in industrial applications (Chafiq et al., 2020).
Safety and Hazards
Future Directions
properties
IUPAC Name |
octane-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-3-8(10)6-4-5-7(2)9/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHOQLFLPSMAGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CCCC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376768 | |
| Record name | 2,6-octanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38275-04-6 | |
| Record name | 2,6-octanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(Chloromethyl)-3-[3,5-di(trifluoromethyl)styryl]-1,2,4-oxadiazole](/img/structure/B1620981.png)
![Methyl 9-[methyl-4-(trifluoromethoxy)anilino]-9-oxononanoate](/img/structure/B1620983.png)
![3-[(4-Chlorophenyl)thio]-5-(trifluoromethyl)pyridine-2-carbaldehyde](/img/structure/B1620985.png)

